Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate
Description
Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate is a complex organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring
Properties
IUPAC Name |
methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2S/c1-28-20(27)16-7-2-3-8-18(16)29-19-17(12-25)15(9-10-26-19)13-5-4-6-14(11-13)21(22,23)24/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYXRSCSFMPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.
Mechanism of Action
The mechanism by which Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-yl]propanedinitrile
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 395.4 g/mol
- InChIKey : SHRKCCCDEOGOSU-UHFFFAOYSA-N
- SMILES Representation : N(c1c(C(F)(F)F)cccc1)C(CSc1c(c(cc(C)n1)COC)C#N)=O
Synthesis Overview
The synthesis of this compound typically involves several steps, including the formation of the pyridine ring and the introduction of functional groups such as the trifluoromethyl and cyano groups. The process can be complex and often requires specific reagents and conditions to achieve high yields.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was found to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme implicated in cancer metastasis. This inhibition was shown to be significantly enhanced by the presence of the trifluoromethyl group, which interacts favorably with specific residues in the enzyme's active site .
Inhibition of Human Leukocyte Elastase
Another important biological activity involves the inhibition of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. Compounds with similar structures have demonstrated potent inhibition against HLE, suggesting that this compound may also possess this activity .
Pharmacological Studies
Pharmacological studies have shown that this compound can modulate various biological pathways, making it a candidate for further investigation in drug development. The structure-activity relationship (SAR) analysis has revealed that modifications to the trifluoromethyl group can significantly alter the compound's potency and selectivity against target enzymes .
Case Studies and Research Findings
- In vitro Studies : In vitro assays have confirmed that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells.
- Mechanistic Insights : Mechanistic studies utilizing molecular docking simulations have elucidated how this compound interacts with target proteins at the molecular level, further supporting its potential as a therapeutic agent.
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Sulfanyl group introduction : Reacting a substituted pyridine precursor with a thiol-containing benzoate derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 3-(trifluoromethyl)phenyl group to the pyridine ring. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) are often used .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency, while controlled temperatures (60–100°C) prevent side reactions .
Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the pyridine, benzoate, and trifluoromethylphenyl groups. ¹⁹F NMR confirms the presence and position of the CF₃ group .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions, though challenges arise due to the compound’s lipophilicity .
Q. What preliminary biological screening assays are recommended to assess its activity?
Initial screening includes:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA to measure IC₅₀ values .
- Cytotoxicity profiling : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability tests : HPLC-based quantification in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and cyano groups influence reactivity and binding affinity?
- Electronic effects : The electron-withdrawing CF₃ group enhances electrophilicity of the pyridine ring, facilitating nucleophilic attacks. The cyano group stabilizes intermediates via resonance, affecting reaction kinetics .
- Steric effects : The 3-(trifluoromethyl)phenyl group introduces steric hindrance, which can reduce binding to flat active sites (e.g., ATP pockets in kinases). Computational docking (AutoDock, Schrödinger) helps predict clashes .
- Lipophilicity : LogP calculations (e.g., using Molinspiration) show CF₃ and cyano groups increase membrane permeability but may reduce aqueous solubility .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines, enzyme sources, or incubation times. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with CHF₂ or Cl) to isolate substituent effects. A table of analogs and their IC₅₀ values is critical:
| Derivative | Substituent (R) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent compound | CF₃ | 58 ± 4 | |
| Analog 1 | Cl | 120 ± 10 | |
| Analog 2 | CHF₂ | 89 ± 7 |
- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (Kd, kon/koff) and confirm target engagement .
Q. What strategies are effective in improving metabolic stability without compromising activity?
- Isotere replacement : Replace the methyl ester with a tert-butyl ester to resist esterase hydrolysis .
- Deuteration : Introduce deuterium at labile C-H bonds (e.g., α to the ester group) to slow oxidative metabolism .
- Prodrug design : Mask the benzoate as a phosphonate or glycoside to enhance bioavailability .
Methodological Recommendations
- Synthetic Challenges : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC with UV visualization .
- Data Reproducibility : Report NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and MS ionization parameters to aid cross-study comparisons .
- Conflict Resolution : Collaborate with independent labs to validate high-impact findings and share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
